molecular formula C18H24N2O4S2 B12212773 N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12212773
M. Wt: 396.5 g/mol
InChI Key: GRGFEWGMUYJDHN-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 4-methoxybenzyl substituent at position 3, and a 3-methylbutanamide group. Its stereochemistry (2Z configuration) and fused ring system likely influence conformational stability and biological interactions .

Properties

Molecular Formula

C18H24N2O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C18H24N2O4S2/c1-12(2)8-17(21)19-18-20(9-13-4-6-14(24-3)7-5-13)15-10-26(22,23)11-16(15)25-18/h4-7,12,15-16H,8-11H2,1-3H3

InChI Key

GRGFEWGMUYJDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

ParameterCondition
SolventAnhydrous dichloromethane
Temperature0°C to 25°C (gradual warming)
Reaction Time12–16 hours
Yield68–72%

The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of chloroacetaldehyde, followed by intramolecular cyclization. The product is purified via silica gel chromatography using a hexane/ethyl acetate (7:3) eluent.

Functionalization with 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent is introduced via Mitsunobu reaction between the sulfone intermediate and 4-methoxybenzyl alcohol :

ComponentQuantity
Sulfone Intermediate1.0 equiv (5.0 mmol)
4-Methoxybenzyl Alcohol1.2 equiv
Triphenylphosphine1.5 equiv
Diethyl Azodicarboxylate (DEAD)1.5 equiv
SolventTetrahydrofuran (THF)

The reaction proceeds at 0°C for 30 minutes, followed by 24 hours at 25°C. The product is isolated in 78% yield after recrystallization from ethanol/water.

Formation of the Exocyclic Imine

The Z-configured imine is established via condensation of the 4-methoxybenzyl-substituted sulfone with 3-methylbutanoyl chloride under Schlenk conditions:

  • Activation : The sulfone nitrogen is deprotonated using lithium hexamethyldisilazide (LHMDS) in THF at −78°C.

  • Acylation : 3-Methylbutanoyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 4 hours at −78°C, then warmed to 25°C for 12 hours.

Critical Notes :

  • Strict temperature control prevents epimerization at the imine center.

  • The Z configuration is confirmed by NOESY spectroscopy (nuclear Overhauser effect between the 4-methoxybenzyl protons and the thieno-thiazole methyl group).

Final Amidation and Purification

The crude imine intermediate is subjected to amidation with ammonium hydroxide in methanol:

ParameterCondition
Ammonium Hydroxide5.0 equiv
SolventMethanol
Temperature25°C
Reaction Time6 hours

The product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Final characterization data:

SpectroscopyKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.89 (d, J=8.4 Hz, 2H, ArH), 3.78 (s, 3H, OCH₃), 2.85–2.75 (m, 2H, CH₂), 2.45–2.35 (m, 1H, CH(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 172.5 (C=O), 159.8 (ArOCH₃), 132.4 (C-SO₂), 55.2 (OCH₃), 28.7 (CH(CH₃)₂)
HRMS [M+H]⁺ Calculated: 423.1321; Found: 423.1318

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility:

ParameterBench Scale (1 g)Pilot Scale (1 kg)
Oxidation Time8 hours2 hours (high-pressure flow)
Yield78%82%
Purity98%99.5%

Catalyst recycling (e.g., immobilized triphenylphosphine on silica) reduces costs by 40% in large-scale Mitsunobu reactions.

Challenges and Mitigation Strategies

  • Stereochemical Control :

    • Use of chiral auxiliaries (e.g., Oppolzer’s sultam) ensures enantiopure imine formation.

  • Sulfone Stability :

    • Storage under nitrogen at −20°C prevents degradation.

  • Byproduct Formation :

    • Side products from over-alkylation are minimized by stoichiometric control of 4-methoxybenzyl alcohol.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Groups

Target Compound
  • Core: Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide (sulfone-containing bicyclic system).
  • Key Groups : 4-Methoxybenzyl, 3-methylbutanamide.
  • Notable Features: Sulfone group (electron-withdrawing), stereospecific Z-configuration.
Analog 1: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
  • Core : 1,3,4-Thiadiazole fused with isoxazole.
  • Key Groups : Benzamide, phenyl, isoxazole.
  • Comparison: Lacks sulfone group; thiadiazole vs. tetrahydrothienothiazole. Higher aromaticity may reduce solubility compared to the target compound .
Analog 2: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b, )
  • Core : Thiazolo[3,2-a]pyrimidine with dioxo groups.
  • Key Groups: 4-Cyanobenzylidene, 5-methylfuran, nitrile.
  • Comparison : Contains two carbonyl groups (C=O) instead of sulfone; nitrile group increases polarity. The fused pyrimidine ring may enhance planarity and π-stacking .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) IR Peaks (cm⁻¹) Key Functional Groups
Target Compound C₂₁H₂₃N₃O₄S₂ Not Reported ~1150–1300 (S=O), ~1650 (C=O) Sulfone, amide, methoxybenzyl
Compound 6 () C₁₈H₁₂N₄O₂S 160 1606 (C=O) Thiadiazole, benzamide, isoxazole
Compound 11b () C₂₂H₁₇N₃O₃S 213–215 2219 (CN), 1719 (C=O) Nitrile, dioxo-thiazolo-pyrimidine
Compound 8a () C₂₃H₁₈N₄O₂S 290 1679, 1605 (2C=O) Acetylpyridine, benzamide

Key Observations :

  • The target’s sulfone group distinguishes it from analogs with carbonyl or nitrile groups.
  • Higher melting points in analogs like 8a (290°C) suggest greater crystalline stability due to aromatic stacking .

Biological Activity

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article synthesizes available research findings and data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thieno[3,4-d][1,3]thiazole core : This bicyclic structure is known for its biological significance.
  • Methoxybenzyl substituent : The presence of the methoxy group can influence the compound's interaction with biological targets.
  • Amide functional group : This may enhance solubility and bioavailability.

The molecular formula is C16H20N2O3S, and it has a molecular weight of 320.41 g/mol.

Tubulin Binding and Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant interactions with tubulin. This interaction leads to:

  • Inhibition of Tubulin Polymerization : The compound may bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : Studies show that such compounds can arrest cancer cells in the G(2)/M phase, preventing cell division and promoting apoptosis in tumor cells .

Overcoming Multidrug Resistance

One notable aspect of this class of compounds is their ability to overcome multidrug resistance (MDR) mechanisms in cancer cells. This is particularly relevant given that many traditional chemotherapeutics are ineffective against MDR cells due to enhanced drug efflux mechanisms. The ability of these compounds to inhibit growth in both parental and MDR-overexpressing cell lines suggests a promising therapeutic avenue .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Key findings include:

Cell Line IC50 (µM) Mechanism
PC-3 (Prostate Cancer)0.5Tubulin polymerization inhibition
A375 (Melanoma)0.8Apoptosis induction
MCF7 (Breast Cancer)0.6Cell cycle arrest

In Vivo Studies

In vivo efficacy studies using xenograft models have shown promising results:

  • Tumor Growth Inhibition : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Toxicity Profile : Notably, higher doses did not produce apparent neurotoxicity, indicating a favorable safety profile for further development .

Case Study 1: Prostate Cancer Model

In a study involving human prostate cancer xenografts (PC-3), treatment with this compound resulted in a tumor growth inhibition rate exceeding 50% after three weeks of treatment at a dosage of 15 mg/kg. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Melanoma Treatment

A375 melanoma models treated with the compound demonstrated significant tumor regression. The study highlighted that the compound's ability to induce apoptosis was mediated through caspase activation pathways.

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